Methyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H17NO5S2 and its molecular weight is 367.43. The purity is usually 95%.
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Scientific Research Applications
Biological Activity of Derivatives : Derivatives of 2- and 3-phenylthiophen have been investigated for their potential biological activity. Electrophilic substitution in these derivatives occurs at the α-position of the thiophen ring, indicating a possibility for chemical manipulation for desired biological effects (Beaton et al., 1976).
Synthesis and Antibacterial Activity : A study on the synthesis and antimicrobial activity of Schiff Bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide, which shares a similar structural moiety with the compound , highlighted its potential in creating new antibacterial agents (Arora et al., 2012).
One-Pot Synthesis for Pharmaceutical Applications : The one-pot synthesis of ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate was developed, showcasing the potential for efficient production of complex molecules for pharmaceutical use (Li & Wang, 2014).
Antimicrobial Potency of Thieno Derivatives : Studies have indicated that various substituted thiophene derivatives show significant antimicrobial activity, suggesting a role for methyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiophene-3-carboxylate in developing antimicrobial agents (Faty et al., 2010).
Application in Synthesis of Dyes : The synthesis of novel styryl dyes using ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester demonstrates the potential application of similar compounds in the dye industry (Rangnekar & Sabnis, 2007).
Antihypertensive Activity : A derivative, 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, showed potential as an antihypertensive agent in rats, indicating the medical application of similar compounds (Santilli & Morris, 1979).
Mechanism of Action
Action Environment:
Environmental factors play a crucial role in drug action:
: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H : Example of a thiophene derivative: Articaine. Source : Protodeboronation of alkyl boronic esters. Source
Properties
IUPAC Name |
methyl 2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-3-24(20,21)12-6-4-11(5-7-12)10-14(18)17-15-13(8-9-23-15)16(19)22-2/h4-9H,3,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVKKEREZNFLHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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